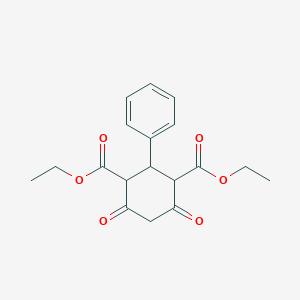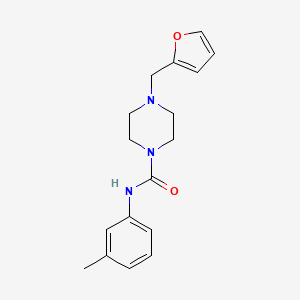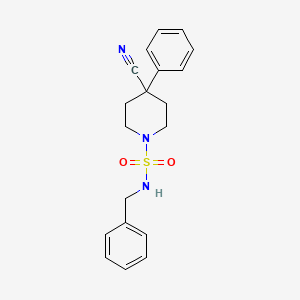
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid, also known as FVPCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a number of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid is thought to involve its interaction with GABA receptors in the brain. Specifically, this compound has been shown to bind to the alpha-2 and alpha-3 subunits of GABA receptors, which leads to an increase in the inhibitory signaling mediated by these receptors. This, in turn, can lead to a reduction in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, this compound has also been shown to have a number of other interesting biochemical and physiological effects. For example, it has been shown to increase the levels of several important neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid in scientific research is its specificity for GABA receptors. Unlike other compounds that may interact with multiple receptor types, this compound has been shown to be highly selective for the alpha-2 and alpha-3 subunits of GABA receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
One potential limitation of using this compound in lab experiments is its relatively low potency compared to other GABA receptor modulators. This may make it more difficult to achieve the desired effects at lower concentrations, which could limit its usefulness in certain experiments.
Future Directions
There are a number of interesting future directions for research on 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid. One potential area of interest is in the development of more potent and selective compounds that target specific subtypes of GABA receptors. Another area of interest is in the use of this compound as a tool for studying the role of GABA receptors in various disease states, including anxiety disorders, epilepsy, and schizophrenia. Finally, this compound may have potential applications in the development of new medications for the treatment of these and other neurological conditions.
Synthesis Methods
The synthesis of 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid typically involves a multi-step process that begins with the preparation of the starting materials, including 2-fluorophenol, valine, and piperidine. These compounds are then reacted together under controlled conditions to form the desired product, this compound. The exact details of the synthesis method can vary depending on the specific laboratory and equipment used.
Scientific Research Applications
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to have a number of interesting effects on the central nervous system. Specifically, this compound has been shown to modulate the activity of GABA receptors, which play a critical role in regulating neuronal excitability and inhibitory signaling.
properties
IUPAC Name |
1-[(2R)-2-amino-3-methylbutanoyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-11(2)14(19)15(21)20-9-7-17(8-10-20,16(22)23)24-13-6-4-3-5-12(13)18/h3-6,11,14H,7-10,19H2,1-2H3,(H,22,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPBZUMAIWHLH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)
![1-(3-chlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5415920.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)


![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)